Seliforant
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Overview
Description
Preparation Methods
The synthetic route for Seliforant involves several key steps:
Formation of the Pyrimidine Ring: The synthesis begins with the formation of the pyrimidine ring, which is a crucial component of this compound’s structure.
Substitution Reactions: Various substitution reactions are employed to introduce the necessary functional groups onto the pyrimidine ring.
Final Assembly: The final step involves the coupling of the pyrimidine derivative with an azetidine derivative to form this compound.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Seliforant undergoes several types of chemical reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atoms in its structure.
Reduction: Reduction reactions can also occur, especially at the pyrimidine ring.
Substitution: Various substitution reactions can be performed on the pyrimidine ring and the azetidine moiety.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Seliforant has several scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound to study the behavior of histamine H4 receptor antagonists.
Biology: In biological research, this compound is used to investigate the role of histamine H4 receptors in various physiological processes.
Medicine: this compound is being studied for its potential to treat vestibular disorders such as vertigo without causing sedation.
Mechanism of Action
Seliforant exerts its effects by selectively antagonizing the histamine H4 receptor. This receptor is involved in the regulation of immune responses and inflammation. By blocking the H4 receptor, this compound can inhibit the activity of vestibular neurons, thereby reducing symptoms of vertigo without causing sedation .
Comparison with Similar Compounds
Seliforant is unique among histamine receptor antagonists due to its selectivity for the H4 receptor and its lack of sedative effects. Similar compounds include:
Meclizine: A histamine H1 receptor antagonist used to treat vertigo but often causes sedation.
Betahistine: Another histamine receptor antagonist used for vertigo, but its efficacy is debated.
This compound’s selectivity for the H4 receptor and its non-sedative profile make it a promising candidate for treating vestibular disorders .
Properties
CAS No. |
1164115-89-2 |
---|---|
Molecular Formula |
C12H21N5 |
Molecular Weight |
235.33 g/mol |
IUPAC Name |
6-[3-(methylamino)azetidin-1-yl]-2-(2-methylpropyl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H21N5/c1-8(2)4-11-15-10(13)5-12(16-11)17-6-9(7-17)14-3/h5,8-9,14H,4,6-7H2,1-3H3,(H2,13,15,16) |
InChI Key |
QRBVUFXEMHNIDB-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC(=CC(=N1)N2CC(C2)NC)N |
Canonical SMILES |
CC(C)CC1=NC(=CC(=N1)N2CC(C2)NC)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SENS111; SENS 111; SENS-111; Seliforant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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